Cas no 2375249-23-1 ((2S)-2-Amino-4-(1H-pyrazol-4-yl)butanoic acid;dihydrochloride)
(2S)-2-Amino-4-(1H-pyrazol-4-yl)butanoic acid;dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- (2S)-2-amino-4-(1H-pyrazol-4-yl)butanoic acid dihydrochloride
- (2S)-2-Amino-4-(1H-pyrazol-4-yl)butanoic acid;dihydrochloride
- 2375249-23-1
- EN300-7442496
-
- Inchi: 1S/C7H11N3O2.2ClH/c8-6(7(11)12)2-1-5-3-9-10-4-5;;/h3-4,6H,1-2,8H2,(H,9,10)(H,11,12);2*1H/t6-;;/m0../s1
- InChI Key: KIKCXEXZJPYGGO-ILKKLZGPSA-N
- SMILES: Cl.Cl.OC([C@H](CCC1C=NNC=1)N)=O
Computed Properties
- Exact Mass: 241.0384821g/mol
- Monoisotopic Mass: 241.0384821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 163
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 92Ų
(2S)-2-Amino-4-(1H-pyrazol-4-yl)butanoic acid;dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7442496-0.05g |
(2S)-2-amino-4-(1H-pyrazol-4-yl)butanoic acid dihydrochloride |
2375249-23-1 | 95.0% | 0.05g |
$338.0 | 2025-03-11 | |
| Enamine | EN300-7442496-0.1g |
(2S)-2-amino-4-(1H-pyrazol-4-yl)butanoic acid dihydrochloride |
2375249-23-1 | 95.0% | 0.1g |
$505.0 | 2025-03-11 | |
| Enamine | EN300-7442496-0.25g |
(2S)-2-amino-4-(1H-pyrazol-4-yl)butanoic acid dihydrochloride |
2375249-23-1 | 95.0% | 0.25g |
$721.0 | 2025-03-11 | |
| Enamine | EN300-7442496-0.5g |
(2S)-2-amino-4-(1H-pyrazol-4-yl)butanoic acid dihydrochloride |
2375249-23-1 | 95.0% | 0.5g |
$1136.0 | 2025-03-11 | |
| Enamine | EN300-7442496-1.0g |
(2S)-2-amino-4-(1H-pyrazol-4-yl)butanoic acid dihydrochloride |
2375249-23-1 | 95.0% | 1.0g |
$1458.0 | 2025-03-11 | |
| Enamine | EN300-7442496-2.5g |
(2S)-2-amino-4-(1H-pyrazol-4-yl)butanoic acid dihydrochloride |
2375249-23-1 | 95.0% | 2.5g |
$2856.0 | 2025-03-11 | |
| Enamine | EN300-7442496-5.0g |
(2S)-2-amino-4-(1H-pyrazol-4-yl)butanoic acid dihydrochloride |
2375249-23-1 | 95.0% | 5.0g |
$4226.0 | 2025-03-11 | |
| Enamine | EN300-7442496-10.0g |
(2S)-2-amino-4-(1H-pyrazol-4-yl)butanoic acid dihydrochloride |
2375249-23-1 | 95.0% | 10.0g |
$6266.0 | 2025-03-11 | |
| Aaron | AR028IHD-50mg |
(2S)-2-amino-4-(1H-pyrazol-4-yl)butanoicaciddihydrochloride |
2375249-23-1 | 95% | 50mg |
$490.00 | 2025-02-16 | |
| Aaron | AR028IHD-100mg |
(2S)-2-amino-4-(1H-pyrazol-4-yl)butanoicaciddihydrochloride |
2375249-23-1 | 95% | 100mg |
$720.00 | 2025-02-16 |
(2S)-2-Amino-4-(1H-pyrazol-4-yl)butanoic acid;dihydrochloride Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on (2S)-2-Amino-4-(1H-pyrazol-4-yl)butanoic acid;dihydrochloride
Introduction to (2S)-2-Amino-4-(1H-pyrazol-4-yl)butanoic acid; dihydrochloride (CAS No. 2375249-23-1)
(2S)-2-Amino-4-(1H-pyrazol-4-yl)butanoic acid; dihydrochloride (CAS No. 2375249-23-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, also known as APB-dihydrochloride, belongs to the class of amino acids and is characterized by its unique structural features, including a pyrazole ring and an amino acid backbone. The compound's potential applications in drug discovery and development are currently being explored through various preclinical and clinical studies.
The chemical structure of (2S)-2-Amino-4-(1H-pyrazol-4-yl)butanoic acid; dihydrochloride consists of a chiral center at the second carbon atom, which imparts stereochemical specificity to the molecule. This stereochemistry is crucial for its biological activity and interactions with target proteins. The presence of the pyrazole ring adds to the compound's pharmacological profile, enhancing its ability to modulate specific biological pathways.
Recent research has highlighted the potential of (2S)-2-Amino-4-(1H-pyrazol-4-yl)butanoic acid; dihydrochloride in various therapeutic areas. For instance, studies have shown that this compound exhibits potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The anti-inflammatory effects are attributed to its ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).
In addition to its anti-inflammatory properties, (2S)-2-Amino-4-(1H-pyrazol-4-yl)butanoic acid; dihydrochloride has also been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways, such as the PI3K/AKT/mTOR pathway. These findings suggest that (2S)-2-Amino-4-(1H-pyrazol-4-yl)butanoic acid; dihydrochloride could be a valuable addition to the arsenal of cancer therapeutics.
The pharmacokinetic properties of (2S)-2-Amino-4-(1H-pyrazol-4-yl)butanoic acid; dihydrochloride have been extensively studied to understand its behavior in biological systems. Research has shown that the compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for further development as an oral medication. Additionally, the compound's low toxicity and high selectivity for target proteins enhance its safety profile, reducing the risk of adverse side effects.
Clinical trials are currently underway to evaluate the safety and efficacy of (2S)-2-Amino-4-(1H-pyrazol-4-yl)butanoic acid; dihydrochloride in human subjects. Early results from phase I trials have been promising, with no significant safety concerns reported. These trials are expected to provide valuable insights into the compound's therapeutic potential and pave the way for further clinical development.
In conclusion, (2S)-2-Amino-4-(1H-pyrazol-4-yl)butanoic acid; dihydrochloride (CAS No. 2375249-23-1) is a promising compound with a wide range of potential applications in medicine. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development. As more data becomes available from ongoing studies, it is likely that this compound will play a significant role in advancing our understanding and treatment of various diseases.
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